4-[1-Hydroxy-ethylidene]-2-phenyl-4H-oxazol-5-one is a heterocyclic compound that belongs to the oxazolone family. This compound is characterized by its unique structure, which includes a hydroxyl group and an ethylidene moiety, contributing to its potential biological activities. Its molecular formula is with a molecular weight of approximately 203.2 g/mol. The compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and agriculture.
4-[1-Hydroxy-ethylidene]-2-phenyl-4H-oxazol-5-one is classified as an oxazolone derivative, a type of five-membered heterocyclic compound containing both nitrogen and oxygen. These compounds are well-known for their diverse biological activities, including antibacterial, antifungal, and herbicidal properties .
The synthesis of 4-[1-Hydroxy-ethylidene]-2-phenyl-4H-oxazol-5-one can be achieved through several synthetic pathways. A common method involves the condensation reaction between an appropriate aldehyde and a substituted oxazolone.
The molecular structure of 4-[1-Hydroxy-ethylidene]-2-phenyl-4H-oxazol-5-one features:
The compound's structural data can be summarized as follows:
4-[1-Hydroxy-ethylidene]-2-phenyl-4H-oxazol-5-one can undergo various chemical reactions typical of oxazolones, including:
The reactivity of this compound is influenced by the presence of functional groups such as hydroxyls and phenyl rings, which can stabilize or destabilize intermediates during these reactions .
The mechanism of action for 4-[1-Hydroxy-ethylidene]-2-phenyl-4H-oxazol-5-one involves several steps:
Research indicates that derivatives of oxazolones exhibit significant biological activities due to their ability to interact with cellular targets effectively .
Relevant analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize these properties .
4-[1-Hydroxy-ethylidene]-2-phenyl-4H-oxazol-5-one has potential applications in:
This compound exemplifies how modifications in chemical structure can lead to significant changes in biological activity and application potential .
The therapeutic exploration of oxazolones originated with early observations of natural product bioactivities, culminating in systematic synthetic campaigns to harness their pharmacodynamic potential. Key developments include:
Table 1: Evolution of Key Oxazolone Synthesis Methods
Period | Synthetic Method | Key Innovation | Bioactive Products |
---|---|---|---|
Pre-1900 | Erlenmeyer-Plochl condensation | Arylidene-oxazolone core formation | N/A (Synthetic intermediates) |
1950–1980 | Acid-catalyzed cyclodehydration | Antibiotic oxazolones (e.g., cloxacillin analogs) | β-Lactamase-resistant penicillins |
2000–Present | Transition metal catalysis | Enantioselective aminooxygenation of alkenes | Chiral oxazolidinone ligands & therapeutics |
2015–Present | Photoredox/iodide-catalyzed annulations | Regiodivergent oxyamination | Morpholine/oxazoline hybrids |
These advances transformed oxazolones from curiosities into validated pharmacophores present in anti-inflammatory agents (e.g., oxaprozin), anticancer leads (e.g., ZHD-0501), and antimicrobials (e.g., posizolid) [7] [9]. The structural resilience of the core—demonstrated by stability through halogenation, dehydrofluorination, and Diels-Alder reactions—underpins its pharmaceutical utility [1].
The 4-arylidene moiety in oxazol-5(4H)-ones serves as a critical pharmacophore modulator, with the 1-hydroxyethylidene group in 4-[1-Hydroxy-ethylidene]-2-phenyl-4H-oxazol-5-one exemplifying strategic steric and electronic tuning:
Table 2: Bioactivity Relationships of 4-Arylidene Oxazolone Derivatives
4-Substituent | Biological Activity | Potency (IC₅₀/MIC) | Mechanistic Insight |
---|---|---|---|
4-(3-Methoxy-4-hydroxybenzylidene) | Anti-nitrifying (Nitrosomonas spp.) | 2.1 μg/mL | Disruption of ammonia oxidation |
4-(4-Nitrobenzylidene) | Lipoxygenase inhibition | 41 μM | Allosteric site binding via H-bonding/π-stacking |
4-(2-Furylmethylene) | Anti-Xanthomonas activity | 8.3 mm inhibition zone | Cell wall synthesis impairment |
1-Hydroxyethylidene | Antioxidant (LP inhibition) | 72–89% at 100 μM | Radical scavenging & Fe²⁺ chelation |
Notably, morpholine derivatives synthesized from 4-arylidene precursors via PhI(OAc)₂-mediated difunctionalization show enhanced diastereoselectivity (>90% de) when β-substituted styrenes are employed, highlighting the role of steric bulk in pharmacological optimization [1].
Hybridization of the oxazolone core with complementary pharmacophores leverages synergistic bioactivities, a strategy prominently applied to 4-[1-Hydroxy-ethylidene]-2-phenyl-4H-oxazol-5-one:
Table 3: Bioactive Hybrids Derived from Oxazol-5(4H)-one Scaffolds
Hybrid Structure | Biological Activity | Advantage vs. Parent Compounds | Reference |
---|---|---|---|
Oxazolone-sulfonamide (e.g., 9b, 9f) | Broad-spectrum antimicrobial | 4–8-fold lower MICs; anti-biofilm action | [3] |
Oxazolone-isoxazoline spirocycles | Anti-hyperglycemic (GP inhibition) | Enhanced blood-brain barrier penetration | [5] |
Oxazolone-coumarin benzamides | Antiproteolytic & antioxidant | Dual inhibition of trypsin & lipid peroxidation | [2] |
Hydroxyethylidene-oxazolone benzamides | Multitarget anti-inflammatory | Simultaneous LOX/COX-2 suppression | [2] |
Computational analyses confirm that hybridization expands target engagement landscapes: Docking studies of oxazolone-sulfonamide hybrids into P. aeruginosa LasR (PDB: 1ROS) reveal critical H-bonds with Tyr56 and Trp60, while π-stacking interactions with Tyr47 enhance binding by >30% versus isolated pharmacophores [3]. This rationalizes the 41–86% improvements in anti-virulence activities observed in hybrid derivatives versus their non-hybridized precursors.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1